molecular formula C11H21NO5S B11719781 Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

Cat. No.: B11719781
M. Wt: 279.36 g/mol
InChI Key: VRWUAFNFOUSVPJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a specialized organic compound featuring a sulfonate ester group, a conjugated butene chain, and a tert-butoxycarbonylamino (BOC) group at the third carbon. The BOC group is a widely used protecting moiety in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

InChI

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)

InChI Key

VRWUAFNFOUSVPJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Weight (g/mol) Key Features
Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate Sulfonate ester, BOC-amino, alkene ~293.3 (estimated) Reactive sulfonate ester; BOC-protected amine; conjugated double bond
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Carboxylic acid, BOC-amino, hydroxyl 233.26 Polar carboxylic acid; hydroxyl group; solid powder form
Sodium 2-methylprop-2-ene-1-sulphonate Sulfonate salt, alkene ~158.1 (estimated) Ionic sulfonate; industrial applications (e.g., surfactants, polymerization)

Key Observations:

  • The target compound’s sulfonate ester contrasts with the carboxylic acid in 5-hydroxy-pentanoic acid, imparting distinct solubility and reactivity profiles. Sulfonate esters are typically less acidic but more hydrolytically stable than carboxylic acids.
  • The BOC-amino group in both the target compound and 5-hydroxy-pentanoic acid suggests shared utility as protected intermediates in organic synthesis.
  • The sodium sulfonate () lacks protective groups but exhibits high water solubility due to its ionic nature, making it suitable for industrial applications.

Physicochemical and Stability Comparisons

Table 2: Stability and Reactivity Profiles

Compound Stability Concerns Reactivity Highlights
Ethyl 3-[(2-MP)oxycarbonylamino]but-1-ene-1-sulfonate Susceptible to hydrolysis (sulfonate ester) BOC group cleaved under acidic conditions; alkene may undergo addition reactions
5-Hydroxy-2-[(2-MP)oxycarbonylamino]pentanoic acid Oxidation (hydroxyl group) Carboxylic acid participates in salt formation; BOC stability similar to target compound
Sodium 2-methylprop-2-ene-1-sulphonate Stable in aqueous environments Ionic sulfonate resists hydrolysis; alkene enables copolymerization

Key Observations:

  • The target compound’s sulfonate ester may hydrolyze under basic conditions to yield a sulfonic acid, whereas the sodium sulfonate () is already ionized and stable.
  • The BOC group in both the target and 5-hydroxy-pentanoic acid requires acidic conditions (e.g., trifluoroacetic acid) for removal, a critical consideration in synthetic workflows.

Biological Activity

Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a chemical compound with the molecular formula C11H21NO5SC_{11}H_{21}NO_5S and a molecular weight of 279.36 g/mol. It is classified as a sulfonate and features a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Information

PropertyValue
Molecular Formula C₁₁H₂₁NO₅S
Molecular Weight 279.36 g/mol
IUPAC Name This compound
InChI Key VRWUAFNFOUSVPJ-UHFFFAOYSA-N
Canonical SMILES CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

In a study assessing the cytotoxic effects of a structurally similar sulfonate on cancer cell lines, researchers observed:

  • Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HT29: 15 µM
      These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Metabolic Pathways : The compound may interfere with critical metabolic pathways in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Activation of caspases has been noted in treated cells, indicating that the compound may trigger programmed cell death.
  • Cell Cycle Arrest : Studies have shown that exposure to similar compounds can lead to G1/S phase arrest, preventing further cell division.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of sulfonates. This compound has been evaluated for its effects against various bacterial strains.

Research Findings

A study tested the antimicrobial efficacy against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
These findings suggest potential applications in treating infections caused by resistant strains.

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